1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a chemical compound with the molecular formula C10H12ClF4N5 and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves several steps. One common synthetic route starts with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and methyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: This compound also contains a difluoromethyl group and a pyrazole ring but differs in its overall structure and functional groups.
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: This compound shares the difluoromethyl and pyrazole moieties but has different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-9(2-4-14-16)7-13-6-8-3-5-17(15-8)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
XCRGUAXUGYUGRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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